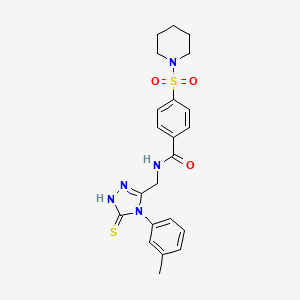![molecular formula C24H19BrN2O5 B11662457 N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)
N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structural components, including a benzodioxole ring, a bromophenyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the bromophenyl group. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Bromophenyl Group: This step involves the bromination of aniline derivatives, followed by coupling with the benzodioxole ring.
Formation of the Prop-2-Enamide Backbone: This involves the reaction of the intermediate compounds with acyl chlorides under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE: can be compared with similar compounds such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Ringer’s lactate solution: A mixture used for fluid resuscitation.
The uniqueness of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE lies in its specific structural components and the diverse range of applications it offers in various fields of research.
Eigenschaften
Molekularformel |
C24H19BrN2O5 |
|---|---|
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C24H19BrN2O5/c1-30-19-9-7-18(8-10-19)26-24(29)20(27-23(28)16-3-5-17(25)6-4-16)12-15-2-11-21-22(13-15)32-14-31-21/h2-13H,14H2,1H3,(H,26,29)(H,27,28)/b20-12- |
InChI-Schlüssel |
PNUBTNCTDQXRRQ-NDENLUEZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B11662396.png)
![ethyl 2-{[(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662405.png)
![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)
![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)
![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11662447.png)
